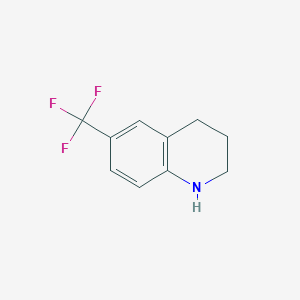

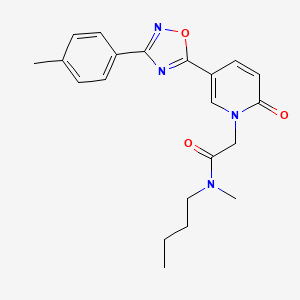

2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

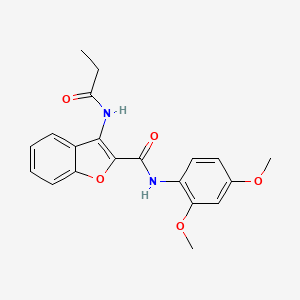

2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a member of the imidazole family, which is known for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Analgesic Applications

Research on 4,5-diaryl-2-(substituted thio)-1H-imidazoles, a category which includes compounds similar to 2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole, has demonstrated their potential as anti-inflammatory and analgesic agents. These compounds have shown promising results in animal models, such as the rat adjuvant-induced arthritis assay and the mouse phenyl-p-benzoquinone writhing assay, displaying greater potency than traditional drugs like phenylbutazone and indomethacin (Sharpe et al., 1985).

Inhibition of p38 MAP Kinase and TNF-α Release

Another significant application of these compounds is in inhibiting p38 MAP kinase and TNF-α release. Imidazole derivatives, including those structurally related to 2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole, have been effective in this regard. They have been synthesized and tested for their ability to inhibit these targets, showing potent inhibitor activity with IC50 values in the low nanomolar range (Koch et al., 2008).

Corrosion Inhibition

Imidazole derivatives are also studied for their corrosion inhibition properties. Compounds like 4,5-diphenyl-2-(p-tolyl)-imidazole have been investigated for their efficiency in preventing corrosion of materials such as J55 steel in CO2 saturated environments. Their effectiveness is attributed to adsorption properties and interaction with metal surfaces (Singh et al., 2017).

Antiproliferative Effects Against Breast Cancer

Some imidazole derivatives, including those structurally similar to 2-(allylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole, have shown significant antiproliferative effects against breast cancer cell lines. This indicates their potential as a basis for developing more effective cancer therapeutics (Karthikeyan et al., 2017).

High-Temperature Proton-Conducting Electrolyte

Imidazole and its derivatives are also being explored in the field of high-temperature proton-conducting polymer electrolytes, particularly in systems like polybenzimidazole equilibrated with phosphoric acid. Their addition as additives has shown to influence the conductivity of these membranes significantly, beneficial for applications like fuel cells (Schechter & Savinell, 2002).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2S/c1-3-12-23-19-21-13-18(15-6-4-14(2)5-7-15)22(19)17-10-8-16(20)9-11-17/h3-11,13H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFOUPRWNYZOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2659435.png)

![(Z)-2-[4-(2,4-dimethylbenzoyl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B2659436.png)

![(1R,5S)-N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2659444.png)

![6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2659446.png)

![2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2659450.png)

![1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2659454.png)